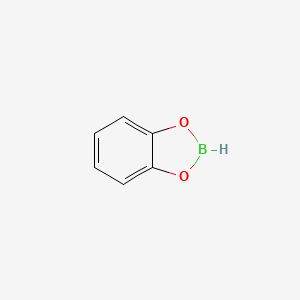
Catecolborano
Descripción general
Descripción
1,3,2-Benzodioxaborole, also known as Catecholborane, is a chemical compound with the empirical formula C6H5BO2 . It is a technical grade compound with an assay of ≥90% (GC) and has a molecular weight of 119.91 . It is often used in laboratory chemicals .
Synthesis Analysis
1,3,2-Benzodioxaborole can be synthesized by reacting Diboran with Catechol at 25 °C in Benzene . It can also be produced by reducing 2-Chlor-1,3,2-benzodioxaborol with Tributylzinnhydrid .
Molecular Structure Analysis
The molecular formula of 1,3,2-Benzodioxaborole is C6H5BO2 . The average mass is 230.111 Da and the monoisotopic mass is 230.147812 Da .
Chemical Reactions Analysis
1,3,2-Benzodioxaborole is a monofunctional hydroborating agent that reduces β-hydroxyketones to 1,3-diols . It also effects conjugate reduction of α,β-enones . It is used to prepare B-alkylcatecholboranes which were used, in turn, to generate alkyl radicals forming aryl ethers from quinones .
Physical And Chemical Properties Analysis
1,3,2-Benzodioxaborole has a storage temperature of 2-8°C . The density is 1.0±0.1 g/cm3, the boiling point is 301.9±25.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol, and the flash point is 136.4±23.2 °C .
Aplicaciones Científicas De Investigación
Síntesis de Grupos Funcionales y Formaciones de Enlaces Carbono-Carbono
Los organoboranos, incluido el Catecolborano, son reactivos populares utilizados para la síntesis de grupos funcionales y la formación de enlaces carbono-carbono . Son intermediarios versátiles disponibles para químicos orgánicos .
Organoboranos Quirales
La química orgánica moderna utiliza organoboranos quirales como reactivos o catalizadores para varias transformaciones . Las últimas dos décadas han sido testigo de aplicaciones importantes de organoboranos quirales como reactivos o catalizadores .
Síntesis de Compuestos Fluoroorgánicos
Se está examinando el this compound para la síntesis de compuestos fluoroorgánicos . Esta aplicación es parte del campo más amplio de la química de los organoboranos .
Preparación de Amidas y Lactamas Macrocíclicas
El this compound encuentra aplicación para la preparación de amidas y lactamas macrocíclicas a partir de ácidos carboxílicos . Este proceso implica el uso de this compound como agente reductor .
Conversión de Beta-Hidroxi Cetonas a Sin 1,3-dioles
El this compound se utiliza como agente reductor estereoselectivo para convertir beta-hidroxi cetonas a sin 1,3-dioles . Esta es una aplicación específica de sus propiedades reductoras .
Formación de Borano Vinílico Trans
El this compound reacciona con alquino mediante hidroboración para formar borano vinílico trans . Este borano vinílico trans es un precursor de la reacción de Suzuki .
Síntesis Asimétrica
El this compound se utiliza en la síntesis asimétrica, un método utilizado para preparar productos farmacéuticos enantioméricamente puros . Esto incluye hidroboración asimétrica, reducción asimétrica, alil- y crotilboración asimétricas, homologación asimétrica, enolboración asimétrica, reacciones de apertura de anillo asimétricas, etc. .
Acoplamiento Catalizado por Metales de Transición
El acoplamiento catalizado por metales de transición de organoboranos, incluido el this compound, se ha convertido en una reacción preferida de los químicos industriales . Esto es parte del campo más amplio de la química de los organoboranos .
Mecanismo De Acción
Target of Action
Catecholborane, also known as 1,3,2-Benzodioxaborole, is an organoboron compound that is primarily used in organic synthesis . The primary targets of Catecholborane are unsaturated bonds, such as those found in alkenes and alkynes .
Mode of Action
Catecholborane interacts with its targets (unsaturated bonds) through a process known as hydroboration . This process involves the addition of boron and hydrogen across the carbon-carbon double or triple bond . When Catecholborane is treated with a terminal alkyne, a trans vinylborane is formed .
Biochemical Pathways
The interaction of Catecholborane with unsaturated bonds affects several biochemical pathways. For instance, it can be used as a stereoselective reducing agent when converting β-hydroxy ketones to syn 1,3-diols . Additionally, Catecholborane oxidatively adds to low valent metal complexes, affording boryl complexes .
Pharmacokinetics
It is known that catecholborane is a colorless liquid with a density of 1125 g/cm³, a melting point of 12 °C, and a boiling point of 50 °C at 50 mmHg
Result of Action
The result of Catecholborane’s action is the formation of organoboron compounds that are useful in various chemical reactions. For example, the product of its interaction with a terminal alkyne is a precursor to the Suzuki reaction . Moreover, Catecholborane can be used to convert β-hydroxy ketones to syn 1,3-diols .
Action Environment
The action of Catecholborane can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, as its reactions typically require heating . Additionally, the presence of certain metal complexes can influence its reactivity . .
Safety and Hazards
1,3,2-Benzodioxaborole is highly flammable and causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is recommended to remove the victim to fresh air and keep them at rest in a position comfortable for breathing .
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWVKDDJDIVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059769 | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274-07-7 | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATECHOLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB69382H5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



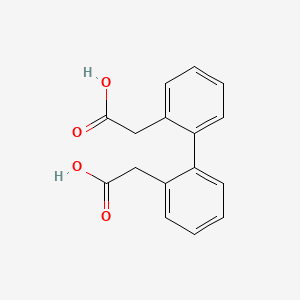

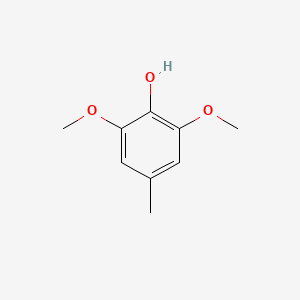



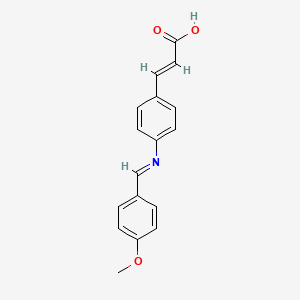

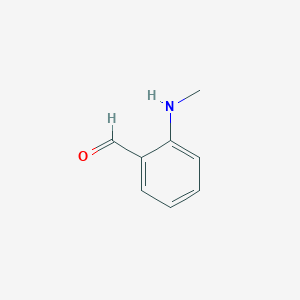



![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)
